Compound Description: Ponatinib is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It is used in the treatment of chronic myeloid leukemia (CML). Preclinical studies demonstrated its ability to inhibit the kinase activity of both native BCR-ABL and the T315I mutant with low nM IC50s. It also effectively inhibited the proliferation of corresponding Ba/F3-derived cell lines. [] A key structural element of Ponatinib is a carbon-carbon triple bond linker that helps navigate the increased bulk of the Ile315 side chain. []
Compound Description: Nilotinib is a tyrosine kinase inhibitor used as an anti-leukemic cytostatic drug in cancer treatment. [] Research highlights its existence in various crystalline forms, including a nanosize weakly crystalline modification of its hydrochloride monohydrate salt. [] This modification demonstrates enhanced solubility compared to existing forms, suggesting improved bioavailability and faster absorption. [] Patents describe the preparation of Nilotinib salts, including its hydrochloride monohydrate, using various processes. [, ] Further research focuses on improving Nilotinib's modified release profiles using organic acids as solubilizing agents, aiming to increase bioavailability and minimize food effects. [, ]
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor designed by combining different chemical scaffolds. It exhibits potent GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient blood-brain barrier penetration in rats. [] Studies in rodent schizophrenia models show significant effects without undesirable central nervous system side effects. []
Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. [] In vitro and in vivo studies show it exists as a rapidly interconverting racemate with a chiral center at the five-position of the TZD ring. [] Its metabolism involves several pathways, including TZD ring opening by CYP3A4, hydroxylation, O-desmethylation, and S-methylation. [, ] Notably, there are species differences in the stereoselective oxidation of its methyl sulfide metabolite (M25), primarily driven by CYP3A4 and FMO3. []
Compound Description: This compound is characterized by a benzamide core structure with a sulfamoyl linker connected to a methylisoxazole ring. Crystallographic analysis reveals the isoxazole ring's orientation concerning the two benzene rings and the presence of intramolecular and intermolecular hydrogen bonding. []
Compound Description: This group of compounds acts as antagonists of the interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). [] These molecules exhibit potent and selective inhibition by binding to WDR5 and disrupting its interaction with MLL1, ultimately suppressing MLL1 methyltransferase activity. [] Structure-activity relationship studies, guided by crystal structures and in silico library design, have focused on optimizing this scaffold by modifying the C-1 benzamide and C-5 substituents to enhance potency and selectivity. []
Compound Description: This compound is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] It shows potent binding affinity to both receptors and effectively inhibits their kinase activities. [] Furthermore, it exhibits significant in vitro and in vivo anti-inflammatory effects, inhibiting lipopolysaccharide-induced interleukin 6 release and demonstrating promise in an acute lung injury mouse model. []
Compound Description: This series of compounds was evaluated for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] The study investigated the minimum bactericidal concentrations and bactericidal kinetics of these compounds, revealing structure-activity relationships and potent bactericidal effects, particularly against the MRSA 63718 strain. []
Compound Description: Compound 2-75 is a hybrid molecule designed as a histone deacetylase inhibitor (HDACI) with reduced pan-HDACI activity compared to suberoylanilide hydroxamic acid (SAHA). [] It effectively targets HSP90 and AR in enzalutamide-resistant prostate cancer cells, inducing their degradation and demonstrating potent antitumor activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.